molecular formula C17H23N3O2 B2495128 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034256-54-5

1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Cat. No. B2495128
CAS RN: 2034256-54-5
M. Wt: 301.39
InChI Key: LOUBOUHJIYXEHZ-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, also known as CPI-613, is a novel small molecule that has gained significant attention in the field of cancer research. It is a mitochondrial-targeted agent that has shown promising results in preclinical and clinical studies as a potential therapeutic agent for various types of cancer.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Carbocyclic Analogs of Nucleosides : Research by Shealy and O'Dell (1976) in the Journal of Heterocyclic Chemistry explores the synthesis of carbocyclic analogs of uridine, 2′-deoxyuridine, and 3′-deoxyuridine through treatment of hydroxyl derivatives of cis-3-aminocyclopentanemethanol with 3-ethoxyacryloyl isocyanate. This process results in N-(3-ethoxyacryloyl)-N′-[hydroxy- or dihydroxy(hydroxy-methyl)cyclopentyl]ureas, which are then cyclized in dilute sulfuric acid or concentrated aqueous ammonia to yield these analogs (Shealy & O'Dell, 1976).

Biochemical Applications

  • Acetylcholinesterase Inhibition : Vidaluc et al. (1995) in the Journal of Medicinal Chemistry synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility (Vidaluc et al., 1995).

  • Gold(I) Complexes as Catalysts : Gimeno et al. (2010) in Organic Letters studied NHC-stabilized gold(I) complexes as catalysts for 6-exo-dig heterocyclization of 1-(o-ethynylaryl)ureas. This research highlights the selective cyclization of ureas depending on the metal, ligand, and reaction conditions used (Gimeno et al., 2010).

  • Crystal Structure Analysis : Saharin et al. (2008) in Acta Crystallographica Section E analyzed the crystal structure of a compound similar in structure to 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea. This study contributes to understanding the molecular arrangement and interactions in similar compounds (Saharin et al., 2008).

Medicinal Chemistry Applications

  • Synthesis of Antimicrobial and Anticancer Compounds : El-Sawy et al. (2013) in the Arabian Journal of Chemistry synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles with antimicrobial and anticancer activities. This research provides insight into the potential of similar compounds in developing novel therapeutic agents (El-Sawy et al., 2013).

Catalytic and Synthetic Applications

  • Synthesis of Hydroxamic Acids and Ureas : Thalluri et al. (2014) in The Journal of Organic Chemistry demonstrated the synthesis of ureas through Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This provides a method for creating ureas from carboxylic acids, relevant to the synthesis of compounds like this compound (Thalluri et al., 2014).

Mechanism of Action

properties

IUPAC Name

1-cyclopentyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-18-17(22)19-14-4-2-3-5-14/h6-10,14,16,21H,2-5,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUBOUHJIYXEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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